molecular formula C14H10N2O2S B11406010 N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

Cat. No.: B11406010
M. Wt: 270.31 g/mol
InChI Key: VOFKPEJBRDUDSN-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features both an oxazole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of a precursor containing a nitrile oxide and an alkyne to form the oxazole ring. This can be achieved under mild conditions using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is unique due to its specific combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H10N2O2S/c17-14(12-7-4-8-19-12)15-13-9-11(16-18-13)10-5-2-1-3-6-10/h1-9H,(H,15,17)

InChI Key

VOFKPEJBRDUDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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